molecular formula C26H41N B11966345 N-hexadecylnaphthalen-1-amine CAS No. 86410-93-7

N-hexadecylnaphthalen-1-amine

Cat. No.: B11966345
CAS No.: 86410-93-7
M. Wt: 367.6 g/mol
InChI Key: GFXJOXPGAICPDQ-UHFFFAOYSA-N
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Description

N-hexadecylnaphthalen-1-amine is an organic compound that belongs to the class of naphthylamines. It is characterized by a naphthalene ring substituted with an amine group at the first position and a hexadecyl chain at the nitrogen atom. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexadecylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with hexadecyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-hexadecylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-hexadecylnaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-hexadecylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: Lacks the hexadecyl chain, making it less hydrophobic and less effective in certain applications.

    N-Phenylnaphthalen-1-amine: Contains a phenyl group instead of a hexadecyl chain, resulting in different chemical and biological properties.

    N-hexadecylnaphthalen-2-amine: The amine group is at the second position, which may affect its reactivity and interactions.

Uniqueness

N-hexadecylnaphthalen-1-amine is unique due to its long hydrophobic hexadecyl chain, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property makes it particularly useful in applications where membrane interaction is crucial, such as in drug delivery systems and antimicrobial agents.

Properties

CAS No.

86410-93-7

Molecular Formula

C26H41N

Molecular Weight

367.6 g/mol

IUPAC Name

N-hexadecylnaphthalen-1-amine

InChI

InChI=1S/C26H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-27-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22,27H,2-14,17,23H2,1H3

InChI Key

GFXJOXPGAICPDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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